molecular formula C25H25N3O B297142 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297142
M. Wt: 383.5 g/mol
InChI Key: MBASPDBYIPUDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that play a role in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments is its high purity and yield when synthesized using microwave-assisted synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is to further study its potential applications in the treatment of Alzheimer's disease. Another direction is to optimize its use as an anti-cancer agent by studying its mechanism of action and identifying potential drug targets. Additionally, future studies could focus on improving the synthesis methods to increase yield and purity.

Synthesis Methods

The synthesis of 5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been achieved using different methods such as microwave-assisted synthesis, one-pot synthesis, and solvent-free synthesis. Among these methods, the microwave-assisted synthesis has shown the highest yield and purity.

Scientific Research Applications

5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential applications in the field of medicine. It has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

5-(4-ethoxynaphthalen-1-yl)-2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C25H25N3O/c1-5-29-23-11-10-20(18-8-6-7-9-19(18)23)25-26-24-16(3)12-15(2)13-21(24)22-14-17(4)27-28(22)25/h6-14,25,27H,5H2,1-4H3

InChI Key

MBASPDBYIPUDNZ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)C3N=C4C(=CC(=CC4=C5N3NC(=C5)C)C)C

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C3N=C4C(=CC(=CC4=C5N3NC(=C5)C)C)C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C3N=C4C(=CC(=CC4=C5N3NC(=C5)C)C)C

Origin of Product

United States

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